molecular formula C14H14FN5O2 B2398729 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380172-89-2

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2398729
CAS RN: 2380172-89-2
M. Wt: 303.297
InChI Key: ZACFSKQTWIVATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLAP inhibitors are a class of compounds that target the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes.

Mechanism of Action

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors target the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes. 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotriene A4, which is then converted into leukotrienes by the action of other enzymes. 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a protein that is involved in the transport of arachidonic acid to 5-lipoxygenase. 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors bind to 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one and prevent the transport of arachidonic acid to 5-lipoxygenase, thereby reducing the production of leukotrienes.
Biochemical and Physiological Effects:
4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have been shown to reduce the production of leukotrienes and have potential therapeutic applications in several inflammatory diseases, including asthma, allergic rhinitis, and psoriasis. 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have also been shown to inhibit the growth of several cancer cell lines, suggesting potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors is their specificity for the 5-lipoxygenase pathway. This allows for targeted inhibition of leukotriene production without affecting other pathways. However, 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have limitations in terms of their pharmacokinetics and bioavailability. 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have poor solubility and are rapidly metabolized in vivo, which limits their effectiveness as therapeutic agents.

Future Directions

For 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors include the development of more potent and selective inhibitors with improved pharmacokinetics and bioavailability. 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors may also have potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the role of 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors in cancer therapy requires further investigation, including the identification of biomarkers that can predict response to 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibition.

Synthesis Methods

The synthesis of 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves several steps. The starting material is 5-fluoro-4-chloropyrimidine, which is reacted with 2-methoxypyridine-4-boronic acid in the presence of a palladium catalyst to yield 5-fluoro-4-(2-methoxypyridin-4-yl)pyrimidine. This intermediate is then reacted with piperazine and 1,1'-carbonyldiimidazole to yield the final product, 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.

Scientific Research Applications

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have been extensively studied for their potential applications in scientific research. One of the main areas of research is in the field of inflammation. Leukotrienes are inflammatory mediators that play a role in the pathogenesis of several inflammatory diseases, including asthma, allergic rhinitis, and psoriasis. 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have been shown to reduce the production of leukotrienes and have potential therapeutic applications in these diseases.
Another area of research is in the field of cancer. 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. This suggests that 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors may have potential applications in cancer therapy.

properties

IUPAC Name

4-(5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2/c1-22-12-6-10(2-3-17-12)20-5-4-19(8-13(20)21)14-11(15)7-16-9-18-14/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACFSKQTWIVATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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